molecular formula C10H12Cl2O2 B15336911 1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene

1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene

Cat. No.: B15336911
M. Wt: 235.10 g/mol
InChI Key: PWPKRFPAHFFVNZ-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, featuring dichloromethyl, dimethoxy, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4,5-dimethoxy-2-methylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, yielding the desired dichloromethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4,5-Dimethoxy-2-methylbenzaldehyde or 4,5-dimethoxy-2-methylbenzoic acid.

    Reduction: 1-(Methyl)-4,5-dimethoxy-2-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene
  • 1-(Trichloromethyl)-4,5-dimethoxy-2-methylbenzene
  • 4,5-Dimethoxy-2-methylbenzaldehyde

Uniqueness

1-(Dichloromethyl)-4,5-dimethoxy-2-methylbenzene is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and potential biological activity compared to its mono- or trichloromethyl analogs. The combination of dichloromethyl, dimethoxy, and methyl substituents also provides a unique structural framework for further chemical modifications and applications.

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

1-(dichloromethyl)-4,5-dimethoxy-2-methylbenzene

InChI

InChI=1S/C10H12Cl2O2/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5,10H,1-3H3

InChI Key

PWPKRFPAHFFVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(Cl)Cl)OC)OC

Origin of Product

United States

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